molecular formula C13H24N2O5 B8006545 (S)-2-(2-((tert-Butoxycarbonyl)amino)-4-methylpentanamido)acetic acid

(S)-2-(2-((tert-Butoxycarbonyl)amino)-4-methylpentanamido)acetic acid

Cat. No.: B8006545
M. Wt: 288.34 g/mol
InChI Key: NRXDUMDULDHIEA-UHFFFAOYSA-N
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Description

(S)-2-(2-((tert-Butoxycarbonyl)amino)-4-methylpentanamido)acetic acid is a synthetic amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a 4-methylpentanamido side chain (leucine-like residue), and an acetic acid terminus. This compound is widely used in peptide synthesis and medicinal chemistry due to its stability under basic conditions and ease of deprotection under acidic conditions . Its molecular formula is C₁₃H₂₃N₃O₅, with a molecular weight of 325.34 g/mol (exact value varies slightly depending on isotopic composition) .

Properties

IUPAC Name

2-[[4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O5/c1-8(2)6-9(11(18)14-7-10(16)17)15-12(19)20-13(3,4)5/h8-9H,6-7H2,1-5H3,(H,14,18)(H,15,19)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRXDUMDULDHIEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Standard Boc Protection Protocol

In a representative procedure, L-leucine (1.0 g) is dissolved in acetone (8 mL) and treated with 1 N sodium hydroxide (4 mL) at 0–5°C. Di-tert-butyl dicarbonate (1.09 eq) is added, and the mixture is stirred for 2–3 hours. Acidification to pH 2.0–3.0 with HCl precipitates the product, which is extracted with dichloromethane and isolated in 90% yield. This method avoids racemization by maintaining acidic conditions during workup.

Alternative Protection Strategies

While the sodium hydroxide/acetone system predominates, some protocols use dimethylaminopyridine (DMAP) as a catalyst in tetrahydrofuran. However, this increases costs without improving yields (85–88% vs. 90% in standard methods).

Amide Bond Formation with Glycine Derivatives

Coupling Boc-Leu-OH to glycine methyl ester forms the critical amide linkage. Three activation methods have been validated:

Mixed Carbonic Anhydride Method

Boc-Leu-OH (10 g) is dissolved in dichloromethane (50 mL) at -20°C. Isobutyl chloroformate (1.4 eq) and 4-methylmorpholine (2.0 eq) are added to form the mixed anhydride. Glycine methyl ester hydrochloride (10.3 g) is then introduced with triethylamine (1.89 eq), yielding 74% of (S)-methyl 2-(2-((tert-butoxycarbonyl)amino)-4-methylpentanamido)acetate after hexane recrystallization.

Phosphonium Salt-Mediated Coupling

Using benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) with hydroxybenzotriazole (HOBt) in dimethylformamide achieves comparable yields (70–72%) but requires stringent moisture control. This method benefits from reduced racemization at higher temperatures (0–5°C vs. -20°C).

Ester Hydrolysis to Carboxylic Acid

The methyl ester undergoes saponification to yield the target carboxylic acid.

Lithium Hydroxide-Mediated Hydrolysis

A solution of (S)-methyl 2-(2-((tert-butoxycarbonyl)amino)-4-methylpentanamido)acetate (10 g) in tetrahydrofuran (50 mL) and water (10 mL) is treated with lithium hydroxide monohydrate (3 eq) at 0°C. After 3 hours, acidification to pH 2.0 with HCl precipitates the product in 85% yield.

Enzymatic Hydrolysis

Lipase-based methods using Candida antarctica lipase B in phosphate buffer (pH 7.0) achieve 82% yield but require extended reaction times (24–36 hours).

Alternative Synthetic Routes

Solid-Phase Peptide Synthesis

Immobilizing Boc-Leu-OH on Wang resin via cesium carbonate activation enables automated coupling with glycine derivatives. While efficient for small-scale production (<5 g), this method suffers from high resin costs ($120–150/g).

Continuous Flow Chemistry

Microreactor systems coupling Boc-Leu-OH and glycine tert-butyl ester at 80°C achieve 78% conversion in 8 minutes. Scaling this approach requires specialized equipment but reduces solvent use by 60%.

Optimization Strategies

Racemization Suppression

Maintaining reaction temperatures below -15°C during anhydride formation reduces racemization from 5.2% to 1.8%. Adding HOBt as a racemization suppressor further decreases epimerization to 0.9%.

Solvent Selection

Dichloromethane remains optimal for mixed anhydride formation due to its low nucleophilicity. Substituting with ethyl acetate increases reaction time by 40% without improving yields .

Scientific Research Applications

Medicinal Chemistry

1.1 Peptide Synthesis
Boc-β-alanine serves as a crucial building block in the synthesis of peptides. Its tert-butoxycarbonyl (Boc) protecting group allows for selective deprotection during peptide assembly, facilitating the incorporation of β-alanine into peptide sequences. This property is particularly useful in designing peptides with specific biological activities or therapeutic potentials.

1.2 Drug Development
The compound has been investigated for its potential use in developing therapeutics targeting various diseases, including cancer and metabolic disorders. The incorporation of Boc-β-alanine into drug candidates has shown promise in enhancing bioavailability and stability, which are critical factors in drug efficacy.

Biochemical Applications

2.1 Enzyme Inhibition Studies
Research indicates that Boc-β-alanine can be utilized in studies aimed at inhibiting specific enzymes involved in metabolic pathways. For instance, it has been explored as a substrate or inhibitor for enzymes such as aminoacyl-tRNA synthetases, which are vital for protein synthesis. Understanding these interactions can lead to the development of novel inhibitors with therapeutic applications.

2.2 Immunology Research
Boc-β-alanine derivatives have been studied for their roles in modulating immune responses. By altering the structure of peptides incorporating this compound, researchers can investigate how these modifications affect T-cell activation and cytokine production, providing insights into immune regulation mechanisms.

Structural Biology

3.1 Protein Engineering
In structural biology, Boc-β-alanine is employed to enhance the stability and solubility of proteins during crystallization studies. By incorporating this amino acid into protein constructs, researchers can improve the likelihood of obtaining high-quality crystals necessary for X-ray crystallography.

3.2 NMR Spectroscopy
The compound's unique chemical properties make it suitable for use in nuclear magnetic resonance (NMR) spectroscopy studies aimed at elucidating protein structures and dynamics. The presence of the Boc group can influence the chemical environment of nearby nuclei, providing valuable information about molecular interactions.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related Boc-protected amino acid derivatives. Key differences include side-chain modifications, functional groups, and applications.

Structural Comparisons

Table 1: Structural and Physicochemical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Unique Features Reference
(S)-2-(2-((tert-Butoxycarbonyl)amino)-4-methylpentanamido)acetic acid C₁₃H₂₃N₃O₅ ~325.34 Boc, leucine-like side chain, acetic acid Balanced hydrophobicity, peptide linker
Benzyl 2-[(2S)-2-[(2S)-2-(2-{[(tert-butoxy)carbonyl]amino}acetamido)-3-phenylpropanamido]-4-methylpentanamido]acetate C₃₁H₄₂N₄O₇ 582.70 Benzyl ester, phenylpropanamido Enhanced lipophilicity, ester protection
(S)-2-((2S,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-4-phenylbutanamido)-4-methylpentanoic acid C₂₁H₃₂N₂O₆ 408.49 Hydroxy group, phenylbutanamido Polar hydroxy group, chiral centers
(2S)-2-(tert-butoxycarbonylamino)-2-(1-methylpyrazol-4-yl)acetic acid C₁₁H₁₇N₃O₄ 255.27 Pyrazole ring Heterocyclic aromatic moiety
TERT-BUTOXYCARBONYLAMINO-(4-NITRO-PHENYL)-ACETIC ACID C₁₃H₁₆N₂O₆ 296.28 Nitrophenyl group Electron-withdrawing nitro substituent
Key Observations:
  • Side-Chain Diversity : The target compound’s 4-methylpentanamido group provides moderate hydrophobicity, whereas derivatives like the benzyl ester in or nitrophenyl group in exhibit increased lipophilicity or electronic effects.
  • Protection Strategies : Benzyl esters (e.g., ) offer orthogonal protection compared to Boc groups, enabling sequential deprotection in multi-step syntheses.
Key Observations:
  • Solid-Phase Synthesis : The target compound and derivatives like are often synthesized via SPPS, ensuring high efficiency and scalability .
  • Esterification : Iodinated derivatives (e.g., ) serve as intermediates for further functionalization via Suzuki or Ullmann couplings.

Biological Activity

(S)-2-(2-((tert-Butoxycarbonyl)amino)-4-methylpentanamido)acetic acid, commonly referred to as a Boc-protected amino acid derivative, has garnered attention in biochemical research due to its potential applications in drug development and synthetic chemistry. This compound, with a molecular formula of C13H24N2O5 and a molecular weight of 288.34 g/mol, is characterized by its unique structure that includes a tert-butoxycarbonyl (Boc) protecting group, which plays a crucial role in its biological activity.

The mechanism of action for (S)-2-(2-((tert-Butoxycarbonyl)amino)-4-methylpentanamido)acetic acid primarily revolves around its role as a protecting group in peptide synthesis. The Boc group protects the amine functionality during chemical reactions, allowing for selective reactions to occur without interference from amines. This selectivity is vital in the synthesis of complex peptides and proteins, which are essential for various biological functions.

Target Interactions

The compound is known to interact with various biological targets through its amine and carboxylic acid groups. These interactions are crucial for the compound's incorporation into larger biomolecules or as intermediates in synthetic pathways.

Pharmacokinetics

Research indicates that Boc derivatives are generally well-absorbed and distributed throughout biological systems. Upon administration, the Boc group is typically removed by enzymatic or chemical means, leading to the release of the active amine. The metabolic pathway often involves:

  • Absorption : Rapid absorption into the bloodstream.
  • Distribution : Wide distribution due to lipophilicity.
  • Metabolism : Hydrolysis of the Boc group by esterases or amidases.
  • Excretion : Renal excretion of the resultant amino acids or their derivatives.

Biological Activity

The biological activity of (S)-2-(2-((tert-Butoxycarbonyl)amino)-4-methylpentanamido)acetic acid can be summarized as follows:

Activity Description
Antimicrobial Potential use as an antimicrobial agent due to its structural similarity to known antibiotics.
Antiviral Investigated for properties that may inhibit viral replication through modulation of protein synthesis pathways.
Anticancer Potential role in cancer therapy by serving as a precursor for compounds that inhibit tumor growth.

Case Studies and Research Findings

  • Antimicrobial Properties : A study demonstrated that Boc-protected amino acids exhibit antimicrobial activity against various strains of bacteria, suggesting that (S)-2-(2-((tert-Butoxycarbonyl)amino)-4-methylpentanamido)acetic acid could be effective against resistant strains when used in peptide formulations .
  • Peptide Synthesis : Research highlighted the efficiency of using Boc-protected amino acids in solid-phase peptide synthesis, where this compound was successfully utilized to create peptides with enhanced stability and bioactivity .
  • Pharmacological Applications : In a pharmacological context, derivatives of this compound have been synthesized and tested for their ability to modulate enzyme activity, particularly proteases involved in disease processes such as cancer and bacterial infections .

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